molecular formula C16H21N3O2 B3250559 Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 203870-53-5

Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3250559
CAS No.: 203870-53-5
M. Wt: 287.36 g/mol
InChI Key: XOOVPSWVKXLWKN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a mesityl (2,4,6-trimethylphenyl) group at the 5-position, a methyl group at the 1-position, and an amino substituent at the 4-position. The ester functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural diversity and tunable properties. The mesityl group contributes steric bulk and electron-rich aromaticity, which can influence both the compound’s physical properties (e.g., solubility, crystallinity) and chemical behavior (e.g., regioselectivity in reactions) .

Properties

IUPAC Name

ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-6-21-16(20)14-13(17)15(19(5)18-14)12-10(3)7-9(2)8-11(12)4/h7-8H,6,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVPSWVKXLWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1N)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145712
Record name Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203870-53-5
Record name Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203870-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of mesityl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole compounds .

Scientific Research Applications

Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

a) Ethyl 4-amino-1H-pyrazole-5-carboxylate (CAS 55904-61-5)

  • Similarity : 0.97 (based on structural alignment) .
  • Key Differences : Lacks the mesityl and 1-methyl groups. The absence of these substituents reduces steric hindrance and may increase solubility in polar solvents.
  • Applications : Simpler analogs like this are often used as precursors for more complex pyrazole derivatives .

b) Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 151290-84-5)

  • Key Differences : Features a methylthio (-SMe) group at the 3-position instead of the mesityl group. The thioether group can participate in redox reactions and coordinate with metal ions, which is absent in the target compound .

c) Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7)

  • Key Differences: Substituted with a phenyl group at the 1-position and a methylthio group at the 3-position.
  • Reactivity : The phenyl substituent may improve stability in acidic conditions compared to the mesityl group .

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Key Properties
Target Compound 5-mesityl, 1-methyl, 4-amino, 3-COOEt ~318.39 g/mol Low solubility in water; high thermal stability due to bulky mesityl group
Ethyl 4-amino-1H-pyrazole-5-carboxylate 4-amino, 5-COOEt ~169.17 g/mol Higher polarity; MP ≈ 120–125°C
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 1530821-98-7) 1-allyl, 4-Cl, 5-methyl, 3-COOEt ~228.68 g/mol Allyl group enables polymerization; Cl enhances electrophilicity

Crystallographic and Computational Insights

  • Crystallographic tools like Mercury () reveal that mesityl-containing pyrazoles exhibit tighter molecular packing due to van der Waals interactions from methyl groups, contrasting with phenyl or allyl analogs .

Biological Activity

Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of mesityl hydrazine with ethyl acetoacetate under acidic or basic conditions. The process leads to the formation of a hydrazone intermediate that cyclizes to yield the final pyrazole structure. Common solvents used include ethanol and acetic acid, with heating often required to facilitate the reaction.

Biological Activity

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Below are some key findings related to its biological effects:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, studies have demonstrated their effectiveness against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against both bacterial and fungal strains, suggesting its utility as an antimicrobial agent .

The biological activity of this compound can be attributed to its structural features:

Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.

π-π Interactions: The pyrazole ring can engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is essential:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateModerateLowHigh
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylateLowHighModerate

This table illustrates that while Ethyl 4-amino-5-mesityl exhibits high anticancer potential, it also maintains significant anti-inflammatory and antimicrobial activities compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of Ethyl 4-amino-5-mesityl:

  • Antitumor Effects: A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis when used in combination with conventional chemotherapeutics like doxorubicin .
  • Inhibition of Enzymatic Activity: Research has shown that this compound can inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential benefits for conditions like gout .
  • Synergistic Effects: The combination of Ethyl 4-amino derivatives with other anticancer agents has been explored for synergistic effects, enhancing overall therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate

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